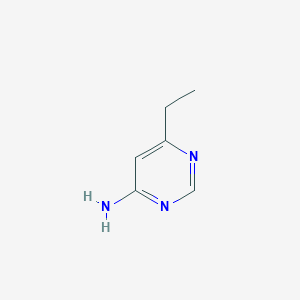

6-Ethylpyrimidin-4-amine

Description

Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Compounds

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270) but with two nitrogen atoms at positions 1 and 3 of the six-membered ring, forms the structural core of 6-Ethylpyrimidin-4-amine. glpbio.com Pyrimidine and its derivatives are of immense significance in chemistry and biology. They are fundamental components of nucleic acids (uracil, thymine, and cytosine), vitamins (thiamine), and many synthetic drugs. The introduction of substituents, such as the ethyl group at the 6-position and the amine group at the 4-position in this compound, significantly influences the molecule's chemical properties and reactivity. rsc.org

The presence of the amino group imparts basic properties to the compound and provides a reactive site for further chemical modifications. rsc.org The ethyl group can influence the molecule's lipophilicity, which in turn can affect its solubility and interactions with biological systems. rsc.org As a substituted pyrimidine, this compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more elaborate molecular frameworks for medicinal and agricultural applications. lookchem.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound has primarily focused on its utility as a precursor for the synthesis of a wide range of derivatives with potential biological activities. The core structure of this compound is a key component in the creation of compounds aimed at various therapeutic and agricultural targets. lookchem.com

In the pharmaceutical realm, derivatives of this compound have been investigated for their potential as anticancer, antimalarial, antiviral, and antibacterial agents. ontosight.aithieme-connect.com For instance, modifications of the 4-amino group or the pyrimidine ring have led to the development of compounds that can interact with specific biological targets, such as enzymes and receptors, to elicit a therapeutic effect. smolecule.com

In the agrochemical sector, this compound serves as a starting material for the production of crop protection products. lookchem.com Derivatives have been designed and synthesized to act as fungicides and insecticides, with some showing potent activity against various pests and plant pathogens. ontosight.airesearchgate.net These research efforts highlight the importance of this compound as a foundational molecule in the discovery of new bioactive compounds.

Chemical and Physical Properties

This compound is a white to off-white solid. lookchem.com Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| CAS Number | 856160-67-3 |

| Storage Temperature | 2-8°C |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production.

One common method involves the catalytic hydrogenation of 6-vinylpyrimidin-4-amine. chemicalbook.com This reaction is typically carried out using a palladium-based catalyst, such as 20% palladium hydroxide (B78521) on carbon, in a solvent like methanol (B129727) under a hydrogen atmosphere. chemicalbook.com This process effectively reduces the vinyl group to an ethyl group, yielding this compound in high yield. chemicalbook.com

Another synthetic approach starts from 4-chloro-6-ethylpyrimidine (B138165). lookchem.com The chloro group at the 4-position can be displaced by an amino group through a nucleophilic aromatic substitution reaction to afford the desired product.

The following table summarizes some of the reported upstream products used in the synthesis of this compound. lookchem.com

| Starting Material | CAS Number |

| 6-vinylpyrimidin-4-amine | 1263400-54-9 |

| 4-chloro-6-ethylpyrimidine | 141602-25-7 |

| 6-ethylpyrimidine-2,4(1H,3H)-dione | 15043-03-5 |

| 2,4-dichloro-6-ethylpyrimidine | 6554-65-0 |

Research on Derivatives of this compound

The core structure of this compound has been extensively used as a scaffold to generate a multitude of derivatives with diverse biological activities.

Anticancer and Antiviral Research:

Derivatives incorporating a 5-(3-azido-4-chlorophenyl) group have been studied for their potential anticancer, antiviral, and antibacterial activities. ontosight.ai The pyrimidine core is a common feature in many drugs that interfere with DNA synthesis and other cellular processes. ontosight.ai

Antimalarial Drug Development:

A notable area of research has been the development of antimalarial drugs. For example, the compound P218, which is 3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid, has shown significant promise in preclinical and human studies. thieme-connect.com This highlights the importance of the 6-ethylpyrimidine moiety in the design of new antimalarial agents.

Agrochemical Applications:

In the field of agrochemicals, a variety of pyrimidin-4-amine derivatives have been synthesized and evaluated for their pesticidal properties. For instance, 5-chloro-N-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylpropan-2-yl)-6-ethylpyrimidin-4-amine has demonstrated a significant control effect on Aphis fabae. researchgate.net Other derivatives containing a trifluoroethyl sulfide (B99878) moiety have shown excellent acaricidal and fungicidal activities. ontosight.ai

The following table provides examples of biologically active derivatives synthesized from this compound and its related structures.

| Derivative Name | Application |

| 5-(3-azido-4-chlorophenyl)-6-ethyl-pyrimidine-2,4-diamine | Anticancer, Antiviral, Antibacterial |

| 3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid (P218) | Antimalarial |

| 5-chloro-N-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylpropan-2-yl)-6-ethylpyrimidin-4-amine | Insecticidal |

| 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine | Acaricidal, Fungicidal |

Structure

3D Structure

Properties

IUPAC Name |

6-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMLWNRTYQTWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619971 | |

| Record name | 6-Ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856160-67-3 | |

| Record name | 6-Ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 6-Ethylpyrimidin-4-amine and its Scaffolds

The construction of the this compound core can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Microwave-Assisted Synthesis Protocols for Pyrimidine (B1678525) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including pyrimidine derivatives. asianpubs.org This technology often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgresearchgate.net The synthesis of pyrimidine analogues under microwave irradiation can be achieved through multicomponent reactions, such as the Biginelli condensation, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or its derivatives. foliamedica.bg

For instance, the synthesis of tetrahydropyrimidine (B8763341) derivatives has been successfully carried out using microwave irradiation by condensing a 1,3,4-oxadiazole-based aldehyde with substituted acetoacetanilides and N,N'-dimethyl urea. foliamedica.bg Another approach involves the Knoevenagel condensation followed by a Michael addition and cyclization of aromatic aldehydes, ethyl cyanoacetate, and guanidine (B92328) in the presence of an ethanolic NaOH solution under microwave irradiation. asianpubs.orgresearchgate.net This method has been shown to produce pyrimidine derivatives in 7-12 minutes with improved yields compared to conventional methods. asianpubs.orgresearchgate.net

| Reaction Type | Reactants | Conditions | Product | Advantage | Reference |

| Multicomponent | Aromatic aldehydes, ethyl cyanoacetate, guanidine | Microwave irradiation (Power level-2), 7-12 min, ethanolic NaOH | Pyrimidine derivatives | Shorter reaction time, improved yield | asianpubs.orgresearchgate.net |

| Multicomponent | 1,3,4-Oxadiazole based aldehyde, substituted acetoacetanilide, N,N'-dimethyl urea | Microwave irradiation | Tetrahydropyrimidine derivatives | Efficient synthesis | foliamedica.bg |

| Cyclization | 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, bromomalononitrile | Microwave irradiation, 8 min | 3,7-Diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile | Reduced reaction time, increased yield | nih.gov |

Nucleophilic Substitution and Displacement Reactions in Pyrimidine Formation

Nucleophilic substitution is a cornerstone in the synthesis and functionalization of pyrimidine rings. The electron-deficient nature of the pyrimidine ring, further accentuated by the two nitrogen atoms, facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. bhu.ac.inwikipedia.org Leaving groups at these positions, such as halogens, are readily displaced by a variety of nucleophiles. bhu.ac.in

The synthesis of aminopyrimidines can be achieved by reacting a chloropyrimidine with an appropriate amine. For example, 2-amino-4-chloro-pyrimidine derivatives have been synthesized by reacting 2-amino-4-chloro-pyrimidine with various substituted amines under microwave irradiation. nih.gov The reaction is typically carried out in a solvent like anhydrous propanol (B110389) with the addition of a base such as triethylamine. nih.gov This method allows for the introduction of diverse functionalities at the C4 position of the pyrimidine ring. nih.gov

The reactivity of different leaving groups can be exploited for selective functionalization. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines in the presence of a weak base selectively displace a chloride group, whereas deprotonated anilines displace the sulfone group. researchgate.net

| Substrate | Nucleophile | Conditions | Product | Key Feature | Reference |

| 2-Amino-4-chloro-pyrimidine | Substituted amines | Microwave, 120–140 °C, 15–30 min, anhydrous propanol, triethylamine | 2-Amino-4-(substituted-amino)-pyrimidine derivatives | Rapid and efficient substitution at C4 | nih.gov |

| 4,6-Dichloropyrimidine | Ammonia | 30–60°C, atmospheric pressure | 4-Amino-6-chloropyrimidine | Selective mono-amination | |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | Normal substitution product | rsc.org |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, secondary aliphatic amines | Weak base | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine | Chemoselective displacement of chloride | researchgate.net |

Condensation Reactions in Aminopyrimidine Synthesis

Condensation reactions are a fundamental and widely used method for constructing the pyrimidine ring. bu.edu.eg A common strategy involves the condensation of a three-carbon fragment with a compound containing an N-C-N moiety, such as amidines, urea, or guanidine. wikipedia.orgbu.edu.eg

A versatile method for the synthesis of 4-aminopyrimidines involves the temperature-controlled condensation of organonitriles. nih.govrsc.org This approach can yield a variety of β-enaminonitriles, 4-aminopyrimidines, and 4-amidinopyrimidines by simply adjusting the reaction temperature. nih.govrsc.org For example, the self-condensation of acetonitrile (B52724) at 140 °C can produce 2,6-dimethylpyrimidin-4-ylamine. nih.gov The use of a strong base like lithium hexamethyldisilazide (LiHMDS) in a solvent such as dimethoxyethane (DME) is often employed to facilitate the deprotonation of the α-carbon of the nitrile. nih.gov

The Pinner synthesis is a classical method that involves the condensation of 1,3-dicarbonyl compounds with amidines to form pyrimidines. mdpi.com This method and its modifications remain relevant for the synthesis of a wide array of substituted pyrimidines.

| Reactants | Base/Catalyst | Temperature | Product | Yield | Reference |

| Phenylacetonitrile | LiHMDS | 120 °C | β-enaminonitrile | 86% | nih.gov |

| Acetonitrile (self-condensation) | - | 140 °C | 4-aminopyrimidines | 63-77% | nih.gov |

| Benzonitrile and β-enaminonitrile | - | - | 4-aminopyrimidines | 90% | nih.gov |

| Aldehyde and di-cyanomethane, then acetamidine | NiTiO3/MK30 | Microwave | 2-Methyl-4-amino-pyrimidine-5-carbonitriles | 88-95% | rsc.org |

Acidic Hydrolysis and Ring Modification Strategies

Modification of the pyrimidine ring can also be achieved through ring-opening and subsequent recyclization strategies. While direct acidic hydrolysis often leads to the degradation of the pyrimidine ring, specific conditions can be employed for controlled transformations. nih.gov For instance, the hydrolysis of dihydrouridine, a modified pyrimidine found in tRNA, can occur at high temperatures and basic pH, leading to ring opening. umich.edu This process involves the attack of a hydroxide (B78521) ion at the C4 position. umich.edu

In a synthetic context, ring transformation can be a powerful tool. For example, 1,3-oxazin-2-ones can undergo a dehydrative ring transformation upon reaction with aromatic amines under microwave irradiation in the presence of K-10 clay to yield pyrimidine derivatives. bu.edu.eg These strategies, while less common for the direct synthesis of this compound, highlight the chemical versatility of the pyrimidine system and related heterocycles.

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound scaffold is synthesized, it can be further modified to introduce various functional groups, which is crucial for modulating its physicochemical and biological properties.

Introduction of Halogenated Moieties on the Pyrimidine Ring

The introduction of halogen atoms onto the pyrimidine ring is a key strategy for further functionalization, as halogens can serve as versatile handles for subsequent cross-coupling reactions or nucleophilic substitutions. Electrophilic halogenation of pyrimidines typically occurs at the C5 position, which is the most electron-rich carbon. wikipedia.org

The synthesis of halogenated pyrimidines often starts from the corresponding pyrimidones (hydroxypyrimidines). These can be converted to chloropyrimidines by reaction with reagents like phosphorus oxychloride. bhu.ac.in For example, 6-ethyl-5-fluoropyrimidin-4-ol has been synthesized using formamide (B127407) in a cyclization reaction. asianpubs.org This pyrimidin-4-ol can then be a precursor for the corresponding 4-chloropyrimidine.

Direct C-H activation is a more modern approach for the introduction of functional groups, including halogens, although it is more established for purines and uracil (B121893) derivatives. nih.gov The regioselective activation of C-H bonds on the pyrimidine ring presents a challenge but offers a more atom-economical route to functionalized pyrimidines. nih.gov

| Precursor | Reagent | Product | Position of Halogenation | Reference |

| Pyrimidone | Phosphorus oxychloride | Chloropyrimidine | C2, C4, or C6 (depending on precursor) | bhu.ac.in |

| 2,4,6-Trihydroxypyrimidine (Barbituric acid) | Phosphorus oxychloride | 2,4,6-Trichloropyrimidine | C2, C4, C6 | wikipedia.org |

| 4,6-Dihydroxypyrimidine (B14393) | Phosgene (B1210022), tertiary amine | 4,6-Dichloropyrimidine | C4, C6 |

Incorporation of Substituted Phenyl and Aryl Groups

The introduction of phenyl and other aryl groups onto the pyrimidine core is a key strategy for creating structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for this purpose.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction would typically involve the coupling of a halogenated 6-ethylpyrimidine intermediate, such as 4-chloro-6-ethylpyrimidine (B138165), with an arylboronic acid in the presence of a palladium catalyst and a base. A variety of arylboronic acids bearing different substituents (electron-donating or electron-withdrawing) can be employed, allowing for the synthesis of a wide range of 6-ethyl-4-arylpyrimidin-4-amine derivatives. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | P(t-Bu)₃ |

| Base | K₃PO₄, Cs₂CO₃, KF |

| Solvent | Dioxane, THF, DMF |

| Temperature | 50-100 °C |

The Buchwald-Hartwig amination provides a direct route to N-aryl pyrimidine amines by forming a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.govlibretexts.org This reaction can be applied to synthesize derivatives of this compound by coupling 4-halo-6-ethylpyrimidine with various substituted anilines or other aryl amines. The reaction is typically catalyzed by a palladium complex with a bulky electron-rich phosphine (B1218219) ligand. nih.govnih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dba)₂, Pd(OAc)₂ |

| Ligand | Xantphos, tBuDavePhos, BINAP |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Heterocyclic Ring Annulations and Substitutions

The fusion or substitution of heterocyclic rings onto the this compound scaffold can lead to novel molecular architectures with distinct properties.

Benzothiazole (B30560): Derivatives of benzothiazole can be synthesized and subsequently attached to the pyrimidine ring. For instance, 2-aminobenzothiazole (B30445) can undergo nucleophilic acyl substitution with a suitable pyrimidine derivative. rsc.org Alternatively, a pre-functionalized pyrimidine can be used to construct the benzothiazole ring. semanticscholar.orgnih.govijper.orgrjptonline.org

Morpholine (B109124), Piperidine (B6355638), and Oxazole: These saturated and unsaturated heterocycles can be introduced onto the pyrimidine core, typically at a halogenated position, via nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.comnih.govchemenu.com For example, reacting 4-chloro-6-ethylpyrimidine with morpholine or piperidine in the presence of a base would yield the corresponding 4-morpholino- or 4-piperidino-6-ethylpyrimidine.

Indazole: The synthesis of indazole-containing pyrimidines can be achieved through several routes. organic-chemistry.orgresearchgate.netnih.govmdpi.comrsc.org One common approach involves the palladium-catalyzed coupling of a halogenated pyrimidine with an indazole derivative. mdpi.com Another strategy is the construction of the indazole ring from a suitably functionalized pyrimidine precursor. researchgate.netnih.gov

Amination and Amidation Reactions for Amine Functionalization

The primary amino group at the 4-position of this compound is a key site for further functionalization through amination and amidation reactions.

Amination: Further substitution on the 4-amino group can be achieved through N-alkylation or N-arylation reactions. The Buchwald-Hartwig amination can be employed to introduce additional aryl or heteroaryl groups. nih.gov Reductive amination with aldehydes or ketones can also be used to introduce a variety of alkyl substituents.

Amidation: The 4-amino group can be readily acylated to form amides. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. This reaction allows for the introduction of a wide array of functional groups, which can modulate the electronic and steric properties of the molecule.

Strategic Placement of Alkyl and Hydroxyl Groups

The introduction of alkyl and hydroxyl groups at specific positions on the this compound ring system can significantly influence its chemical properties.

Alkylation: Alkyl groups can be introduced at various positions on the pyrimidine ring. For instance, C-alkylation can be achieved through cross-coupling reactions if a suitable halo-pyrimidine precursor is used. N-alkylation of the amino group or the ring nitrogens can be performed using alkyl halides in the presence of a base. nih.govnih.gov The regioselectivity of these reactions is often dependent on the reaction conditions and the substitution pattern of the pyrimidine ring. nih.gov

Hydroxylation: The introduction of a hydroxyl group can be more challenging. One approach involves the synthesis of a pyrimidine precursor already containing a hydroxyl group or a protected hydroxyl group, such as a methoxy (B1213986) group, which can later be deprotected. nih.gov For example, starting from a 5-methoxypyrimidine (B27851) derivative, the methoxy group can be cleaved using reagents like boron tribromide to yield the corresponding 5-hydroxypyrimidine. nih.gov

Scalable Synthesis and Process Optimization for this compound Intermediates

The development of a scalable and efficient synthesis is crucial for the practical application of this compound and its derivatives. This involves optimizing the synthesis of key intermediates, such as halogenated pyrimidines. A common precursor for many pyrimidine-based compounds is 4,6-dichloropyrimidine. The synthesis of this intermediate from 4,6-dihydroxypyrimidine using phosgene in a nitrile solvent with a tertiary amine base has been reported to provide high yields and avoids the formation of large amounts of phosphoric acid by-products, which is a significant advantage for large-scale production. The recovery and recycling of the tertiary amine base can further improve the sustainability of the process. Subsequent selective substitution of the chlorine atoms allows for the controlled introduction of the ethyl and amino groups to furnish the final this compound product. Careful optimization of reaction parameters such as temperature, reaction time, and molar ratios of reactants is essential to maximize yield and purity while minimizing waste and cost.

Molecular Structure and Interactions: Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization of 6-Ethylpyrimidin-4-amine and its Analogues

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of a pyrimidine (B1678525) derivative typically shows distinct signals for the aromatic protons on the pyrimidine ring and the protons of the substituent groups. For this compound, one would expect to observe a singlet for the proton at the C2 position of the pyrimidine ring, a singlet for the C5 proton, and signals corresponding to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons). The amine protons would likely appear as a broad singlet. In the ¹H NMR spectrum of the related compound 4-amino-6-hydroxy-2-methylpyrimidine, distinct signals are observed that correspond to the different protons in the molecule chemicalbook.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of a molecule. For this compound, distinct signals would be expected for each carbon atom in the pyrimidine ring and the ethyl group. The chemical shifts of the ring carbons are influenced by the electronic effects of the amino and ethyl substituents. In studies of various pyrimidine derivatives, the carbon signals of the pyrimidine ring are typically observed in the range of δ 100-170 ppm researchgate.netchemicalbook.com. The positions of these signals are sensitive to the nature and position of the substituents on the ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H2 | Singlet | C2: ~155 |

| H5 | Singlet | C4: ~160 |

| -CH₂- (ethyl) | Quartet | C5: ~105 |

| -CH₃ (ethyl) | Triplet | C6: ~165 |

| -NH₂ | Broad Singlet | -CH₂- (ethyl): ~25 |

| -CH₃ (ethyl): ~12 |

Note: These are predicted values based on the analysis of similar pyrimidine structures and general NMR principles.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (123.16 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group or parts of the pyrimidine ring, providing further structural information. For instance, the mass spectrum of the analogue 2-methylpyrimidin-4-amine (B183355) shows a prominent molecular ion peak at m/z 109, corresponding to its molecular weight nih.gov.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₆H₉N₃), the theoretical elemental composition is approximately 58.51% Carbon, 7.37% Hydrogen, and 34.12% Nitrogen. Experimental data for synthesized pyrimidine derivatives generally show a close correlation with the calculated values, confirming the chemical formula nih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1600 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹). Studies on similar aminopyrimidines, such as 2-amino-4,6-dichloropyrimidine, have identified these characteristic vibrational modes asianpubs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions of the aromatic system. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of a substituted aminopyrimidine. For example, 2-amino-4-methylpyrimidine (B85506) exhibits UV absorption maxima that are influenced by the solvent environment nist.gov. The position of these maxima can be affected by the substitution pattern on the pyrimidine ring.

Crystallographic Studies and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

While a specific single-crystal X-ray structure of this compound has not been reported in the searched literature, numerous crystallographic studies have been conducted on its analogues. These studies reveal that the pyrimidine ring is generally planar. For example, the crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate shows the detailed geometry of the substituted pyrimidine ring researchgate.net. The bond lengths and angles within the pyrimidine ring are consistent with its aromatic character. The conformation of the substituent groups relative to the ring is also determined, providing insight into steric and electronic effects.

Hydrogen Bonding Networks and Supramolecular Assembly in Pyrimidinamines

Hydrogen bonding plays a crucial role in the crystal packing and supramolecular assembly of pyrimidinamines. The amino group on the pyrimidine ring can act as a hydrogen bond donor, while the nitrogen atoms within the ring can act as hydrogen bond acceptors. This leads to the formation of extensive hydrogen-bonding networks in the solid state.

Pi-Stacking and Other Non-Covalent Interactions

The molecular architecture of this compound is stabilized by a variety of non-covalent interactions, which are crucial for its aggregation behavior and interactions with other molecules. The pyrimidine ring, being an aromatic heterocycle, is capable of engaging in π-π stacking. researchgate.netrsc.org This type of interaction, where aromatic rings align in parallel, is a significant force in the formation of supramolecular structures. rsc.orgnih.gov In the solid state, molecules of similar pyrimidine derivatives often arrange into extended networks reinforced by these π-π stacking interactions, which dictate the crystal packing. nih.govresearchgate.net

Beyond π-π stacking, hydrogen bonding plays a pivotal role. The exocyclic amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen-bonded networks, such as dimers with an R²₂(8) ring motif, which can further link into larger sheets or three-dimensional frameworks. nih.govresearchgate.net These non-covalent forces, including both π-π stacking and hydrogen bonds, are fundamental to understanding the molecule's physical properties and its recognition at a molecular level.

Dihedral Angle Analysis and Molecular Conformation

Computational techniques, such as Potential Energy Surface (PES) scans, are employed to determine the most stable conformer. nih.gov This method involves systematically rotating the key dihedral angles and calculating the molecule's energy at each step. nih.gov The conformation corresponding to the global minimum on the energy landscape is the most stable. For substituted pyrimidine and dihydropyrimidine (B8664642) rings, dihedral angles between the ring and its substituents can range significantly, leading to conformations described as flattened boats or envelopes, which impacts crystal packing and intermolecular interactions. nih.govnih.gov

| Conformational Parameter | Description | Significance |

|---|---|---|

| Dihedral Angle (Ring-C-C-H) | The angle defining the rotation of the ethyl group relative to the pyrimidine ring. | Determines the steric hindrance and overall molecular shape, influencing reactivity and intermolecular packing. |

| Energy Minimum | The dihedral angle at which the molecule's calculated energy is lowest. | Represents the most stable and populated conformation of the molecule under equilibrium conditions. |

| Energy Barrier to Rotation | The energy required to rotate the ethyl group from one stable conformation to another. | Indicates the flexibility of the ethyl substituent; a low barrier suggests high conformational freedom. |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and properties of pyrimidine derivatives. materialsciencejournal.orgnih.gov Calculations, commonly performed using the B3LYP functional with basis sets such as 6-311G(d,p), allow for the accurate optimization of the molecule's geometry, including bond lengths and angles. materialsciencejournal.orgdntb.gov.ua

From these calculations, a suite of quantum chemical descriptors can be derived to quantify the molecule's reactivity and stability. rasayanjournal.co.in These descriptors provide a theoretical framework for understanding chemical behavior at the electronic level. rasayanjournal.co.insamipubco.com Studies on related heterocyclic systems have successfully used these parameters to predict stability, reactivity, and potential biological activity. nih.gov

| Quantum Chemical Descriptor | Definition | Relevance for this compound |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the overall stability of the molecular structure. |

| Dipole Moment (µ) | A measure of the net molecular polarity arising from charge distribution. | Reflects the asymmetry of charge in the molecule, influencing solubility and intermolecular interactions. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A higher hardness value correlates with lower reactivity and greater kinetic stability. samipubco.com |

| Electronegativity (χ) | The power of the molecule to attract electrons. | Provides insight into the molecule's ability to accept electrons in a chemical reaction. nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's capacity to act as an electrophile. rasayanjournal.co.in |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons. samipubco.com

The energy gap (ΔE = E_LUMO - E_HOMO) is a critical quantum chemical descriptor. A small HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. samipubco.com For this compound, the HOMO is expected to be localized over the electron-rich pyrimidine ring and the amino group, while the LUMO would also be distributed across the π-system of the ring.

| Parameter | Calculated Value (eV) [Representative] | Interpretation |

|---|---|---|

| E_HOMO | -6.5 | Represents the ionization potential; a higher value indicates a better electron donor. |

| E_LUMO | -1.2 | Represents the electron affinity; a lower value indicates a better electron acceptor. |

| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability and relatively low chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. materialsciencejournal.orgdntb.gov.ua The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red/yellow regions) concentrated around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, due to the presence of lone pairs of electrons. These sites are the primary centers for electrophilic interactions and hydrogen bonding. The hydrogen atoms of the amino group and the aromatic C-H bonds would exhibit a positive potential (blue regions), making them susceptible to nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis of Electronic Structure

In this compound, significant stabilizing interactions are expected to arise from the delocalization of the lone pair electrons from the nitrogen atoms (n) into the antibonding π* orbitals of the pyrimidine ring. These n → π* interactions are characteristic of nitrogen-containing aromatic systems and are crucial to their electronic structure and stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) [Representative] | Interaction Type |

|---|---|---|---|

| LP(1) N (Amine) | π* (N1-C6) | 45.5 | Lone Pair → Antibonding π Orbital |

| LP(1) N1 (Ring) | π* (C2-N3) | 35.2 | Lone Pair → Antibonding π Orbital |

| LP(1) N3 (Ring) | π* (C2-N1) | 38.1 | Lone Pair → Antibonding π Orbital |

| π (C5-C6) | π* (N1-C2) | 20.8 | π Bond → Antibonding π Orbital |

Nonlinear Optical (NLO) Properties Assessment

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to a variety of phenomena such as frequency doubling and optical switching. These properties are crucial for applications in optoelectronics, telecommunications, and optical data storage. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the arrangement of π-electron systems and the presence of electron-donating and electron-accepting groups.

Computational quantum chemistry provides powerful tools to predict and analyze the NLO properties of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are key indicators of a molecule's potential for NLO applications.

For aminopyrimidine derivatives, the amino group (-NH2) acts as an electron donor, while the pyrimidine ring can function as an electron-accepting moiety. The presence of an ethyl group at the 6-position can further influence the electronic distribution within the molecule. A computational study of a given pyrimidine derivative would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation.

Calculation of NLO Properties: Using the optimized geometry, the polarizability and hyperpolarizability tensors are calculated.

The results of these calculations are often presented in tabular format, comparing the computed values to those of a standard NLO material, such as urea (B33335), for reference.

Table 1: Hypothetical Calculated NLO Properties of this compound This table is for illustrative purposes only, as specific research data for this compound is not available.

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First-order Hyperpolarizability (β) | Data not available |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. The Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts.

For pyrimidine derivatives, Hirshfeld surface analysis can reveal the nature and extent of various non-covalent interactions, including:

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as acceptors. These interactions are typically the most significant in directing the crystal packing.

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, which contribute to the stability of the crystal structure.

The results of a Hirshfeld surface analysis are often summarized in a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the total Hirshfeld surface area.

Table 2: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of this compound This table is for illustrative purposes only, as specific research data for this compound is not available.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| N···H / H···N | Data not available |

| C···H / H···C | Data not available |

| C···C | Data not available |

| Other | Data not available |

While specific experimental data on the nonlinear optical properties and Hirshfeld surface analysis of this compound are not readily found in the peer-reviewed literature, the theoretical and computational methodologies for such investigations are well-established. Studies on analogous pyrimidine derivatives demonstrate the utility of DFT calculations for predicting NLO properties and Hirshfeld surface analysis for elucidating the intricate network of intermolecular interactions that govern the solid-state architecture of these compounds. Future research focusing specifically on this compound would be valuable in expanding the knowledge base of pyrimidine derivatives and exploring their potential in materials science.

Biological Activities and Mechanisms of Action Excluding Clinical Human Trials and Safety

Agrochemical Applications: Insecticidal, Acaricidal, and Fungicidal Efficacy of 6-Ethylpyrimidin-4-amine Derivatives

Derivatives of this compound have emerged as a promising class of agrochemicals, exhibiting a broad spectrum of activity against various agricultural pests and pathogens. Extensive research has been dedicated to synthesizing and evaluating novel analogues with enhanced potency and selectivity, leading to the identification of compounds with significant insecticidal, acaricidal, and fungicidal properties.

The versatility of the this compound scaffold is evident in the wide array of pests and pathogens it has been shown to effectively control.

Insecticidal and Acaricidal Activity:

Numerous studies have demonstrated the potent insecticidal and acaricidal effects of this compound derivatives. For instance, certain novel pyrimidin-4-amine derivatives have shown excellent insecticidal activity against the armyworm Mythimna separata, the diamondback moth Plutella xylostella, and the green peach aphid Aphis fabae. researchgate.net Specifically, a derivative, 5-chloro-N-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-2-methylpropan-2-yl)-6-ethylpyrimidin-4-amine, exhibited a potent control effect on Aphis fabae, with a median lethal concentration (LC50) of 1.46 mg/L. researchgate.net

Furthermore, these compounds have displayed significant acaricidal activity against carmine (B74029) spider mites (Tetranychus cinnabarinus) and two-spotted spider mites (Tetranychus urticae). researchgate.net The activity of some derivatives against T. urticae has been found to be comparable to the commercial acaricide cyenopyrafen. researchgate.net

Fungicidal Activity:

In addition to their insecticidal and acaricidal properties, this compound derivatives have shown considerable promise as fungicides. They have been found to be effective against a range of plant pathogenic fungi, including:

Powdery Mildew (Erysiphe graminis) and Corn Rust (Puccinia sorghi) : Certain derivatives have exhibited excellent fungicidal activity against these pathogens, with some compounds showing efficacy superior to the commercial fungicide tebuconazole. researchgate.net

Alternaria solani : This fungus, responsible for early blight in tomatoes and potatoes, has been shown to be susceptible to pyrimidine (B1678525) amine derivatives. nih.gov

Gibberella zeae (Fusarium graminearum) : This pathogen, which causes Fusarium head blight in cereals, has also been a target for these compounds, with some derivatives showing inhibitory activity. nih.gov

Pyricularia oryzae : While not directly focused on this compound, research on related pyrimidine derivatives has shown activity against the rice blast fungus, suggesting a potential avenue for exploration.

Phytophthora capsici : Thiazole derivatives of pyrimidine have demonstrated potent in vivo antifungal activity against this oomycete, which causes blight in various vegetable crops. researchgate.net

The broad-spectrum activity of these compounds underscores their potential as valuable tools in integrated pest management strategies.

The development of potent this compound-based pesticides has been guided by extensive structure-activity relationship (SAR) studies. These investigations have provided crucial insights into the structural features necessary for optimal biological activity.

For insecticidal and acaricidal derivatives, the nature and position of substituents on the pyrimidine ring and the amine side chain have been found to be critical. For example, the introduction of a trifluoroethyl sulfide (B99878) moiety has been shown to enhance acaricidal and fungicidal activities. researchgate.net The presence of an ethyl group at the 6-position of the pyrimidine ring is a common feature in many active compounds.

In the context of fungicidal activity, SAR studies have revealed that modifications to the amine side chain can significantly impact efficacy against different fungal species. For instance, the introduction of specific phenyloxazole moieties has been shown to enhance activity against Aphis fabae and Tetranychus cinnabarinus. nih.gov The nature of the substituent at the 5-position of the pyrimidine ring, such as a chloro or bromo group, has also been found to influence the spectrum of activity. These SAR insights are instrumental in the rational design of new derivatives with improved potency and a more targeted spectrum of action.

The continuous emergence of pesticide resistance necessitates the discovery of compounds with novel mechanisms of action. While the precise molecular targets for many this compound derivatives are still under investigation, some studies point towards mechanisms that differ from conventional pesticides.

For example, some novel pyrimidin-4-amine derivatives have been designed as acetylcholinesterase (AChE) inhibitors. Molecular docking studies have suggested that these compounds may bind to the active site of AChE in a manner distinct from existing insecticides, potentially offering a solution to resistance issues.

The development of pyrimidinamine derivatives targeting different biochemical pathways in pests and pathogens is an active area of research. By exploring unique molecular targets, scientists aim to create a new generation of agrochemicals that can effectively manage resistant populations and provide sustainable crop protection.

Enzyme and Receptor Modulation by this compound Analogues

Beyond their agricultural applications, analogues of this compound have been investigated for their ability to modulate the activity of various enzymes and receptors in mammalian systems. This research has unveiled their potential as pharmacological tools and as starting points for the development of new therapeutic agents.

GPR119:

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in regulating glucose homeostasis. Several pyrimidine-based compounds have been identified as potent GPR119 agonists. While not exclusively this compound derivatives, these analogues share the core pyrimidine structure and provide valuable insights into the potential of this chemical class to interact with GPR119. For instance, novel pyrimido[5,4-b] nih.govnih.govoxazine derivatives have been developed as potent GPR119 agonists, with some compounds exhibiting strong EC50 values in the nanomolar range. frontiersin.org

Histamine (B1213489) H3 and H4 Receptors:

The histamine receptors, particularly the H3 and H4 subtypes, are involved in a variety of physiological processes, including neurotransmission and immune responses. The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. nih.govwikipedia.org H3 receptor antagonists have been investigated for their potential in treating cognitive disorders. nih.gov

The H4 receptor is predominantly expressed on cells of the immune system and is a key player in inflammatory and allergic responses. mdpi.com Analogues of this compound, specifically 6-alkyl-2,4-diaminopyrimidines, have been identified as potent histamine H4 receptor antagonists. nih.gov These compounds have shown efficacy in animal models of inflammatory disease, highlighting the potential of the pyrimidine scaffold in modulating the immune system through H4 receptor antagonism.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.

Derivatives of 2,4-diaminopyrimidine (B92962), a class of compounds that includes analogues of this compound, are well-established DHFR inhibitors. These "antifolates" have been extensively studied for their activity against DHFR from various organisms, including the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii.

Research has shown that nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates exhibit potent inhibitory activity against T. gondii DHFR, with some analogues showing modest selectivity for the parasitic enzyme over the mammalian counterpart. nih.gov These findings underscore the potential of the this compound scaffold in the design of selective antifolate agents for the treatment of infectious diseases.

B-cell Lymphoma 6 (BCL6) Inhibition in Lymphoma Research

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that plays a crucial role in the development and maturation of B-cells within germinal centers. Its dysregulation is a key driver in the pathogenesis of several types of lymphoma, most notably Diffuse Large B-cell Lymphoma (DLBCL). Consequently, BCL6 has emerged as a high-priority target for the development of novel anti-lymphoma therapies.

Research into small molecule inhibitors of the BCL6 protein has identified several classes of compounds built around a pyrimidine framework. For instance, a series of N-phenyl-4-pyrimidinamine derivatives were designed and synthesized as potent BCL6 inhibitors. researchgate.net These compounds were developed by optimizing a hit compound, demonstrating the tractability of the pyrimidine scaffold for generating molecules that can effectively disrupt the protein-protein interactions essential for BCL6's oncogenic function. researchgate.net One of the lead compounds from this series, 14j, was shown to significantly block the interaction between BCL6 and its corepressors, leading to the reactivation of BCL6 target genes in a dose-dependent manner. researchgate.net Furthermore, at low doses, this compound effectively inhibited the formation of germinal centers, a key process driven by BCL6. researchgate.net

In another line of research, tricyclic quinolinone derivatives have been optimized to create potent BCL6 inhibitors. nih.govacs.org While not direct derivatives of this compound, the success of these pyrimidine-containing scaffolds underscores the potential of this chemical class to yield effective BCL6-targeted therapies. The core strategy behind these inhibitors is to disrupt the BCL6 homodimerization or its interaction with co-repressor proteins, thereby abrogating its transcriptional repressive activity and inducing apoptosis in lymphoma cells.

While the direct role of a 6-ethyl substituent in these specific inhibitor classes has not been extensively detailed in the provided search results, the broader success of pyrimidine-based structures in targeting BCL6 suggests that derivatives of this compound could be promising candidates for further investigation in this area.

Inhibition of Enzymes Involved in DNA Synthesis

The pyrimidine ring is a fundamental component of nucleobases, the building blocks of DNA and RNA. Consequently, synthetic pyrimidine analogues have long been explored for their ability to interfere with DNA synthesis, a hallmark of rapidly proliferating cancer cells. These compounds can exert their effects through various mechanisms, including the direct inhibition of enzymes essential for nucleotide biosynthesis and DNA replication.

Several pyrimidine derivatives have been developed as anticancer agents that function through the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis. nih.gov For example, compounds like 5-bromo-2′-deoxyuridine (BrdU) act as thymidine (B127349) analogues and are incorporated into DNA during replication, a process that ultimately triggers cell death. nih.gov

While specific studies detailing the inhibition of particular DNA synthesis enzymes by this compound itself are not prevalent in the current body of research, the foundational role of the pyrimidine structure in this mode of anticancer therapy is well-established. It is plausible that derivatives of this compound could be designed to target key enzymes in DNA synthesis pathways, such as DNA polymerases or thymidylate synthase. The 4-amino group and the 6-ethyl substituent could be modified to enhance binding affinity and selectivity for the active sites of these enzymes. For instance, research on pyrimidine nucleotide analogues has shown that modifications to the core structure can lead to potent inhibition of DNA polymerases. oup.com

Modulation of Immune-Activated Nitric Oxide Production

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including immune responses and inflammation. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The inducible isoform, iNOS (or NOS2), is primarily expressed in immune cells upon activation by pro-inflammatory stimuli and is responsible for the production of large amounts of NO that contribute to host defense but can also lead to tissue damage in chronic inflammatory conditions and cancer.

Research has identified 2-amino-4-methylpyridine (B118599) analogues as potent inhibitors of iNOS. nih.govnih.gov These compounds share structural similarities with this compound, suggesting that the aminopyrimidine scaffold is a viable starting point for the design of iNOS inhibitors. Structure-activity relationship (SAR) studies on these 2-amino-4-methylpyridine analogues have revealed that the 6-position of the pyridine (B92270) ring can tolerate bulky substituents, which is a promising indicator for the potential of 6-ethyl substituted pyrimidines. nih.gov The development of selective iNOS inhibitors is of significant interest for the treatment of various inflammatory diseases and certain types of cancer where iNOS is overexpressed.

Targeting Complex I Reduced Nicotinamide Adenine Dinucleotide Oxidoreductase

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. It plays a pivotal role in cellular energy production by oxidizing NADH and transferring electrons to coenzyme Q, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby generating the proton motive force for ATP synthesis. Due to its central role in metabolism, Complex I has emerged as a potential target for therapeutic intervention in various diseases, including cancer.

Currently, there is a lack of specific research findings directly linking this compound or its derivatives to the inhibition of mitochondrial Complex I. However, the exploration of novel small molecule inhibitors targeting this complex is an active area of research. Given the diverse biological activities of pyrimidine derivatives, it is conceivable that analogues of this compound could be designed to interact with the intricate structure of Complex I, potentially disrupting its electron transfer or proton-pumping functions. Such compounds could have profound effects on the energy metabolism of cancer cells, which often exhibit a high degree of metabolic plasticity and dependence on mitochondrial respiration.

Anti-infective Research Prospects for this compound Derivatives

Beyond their potential in oncology, derivatives of this compound have shown significant promise as anti-infective agents, with research focusing on their activity against parasitic and bacterial pathogens.

Antimalarial Activity of Pyrimethamine-Related Analogues (e.g., P218)

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a major global health challenge, exacerbated by the spread of drug-resistant parasite strains. Pyrimethamine (B1678524), a 2,4-diaminopyrimidine derivative, has been a cornerstone of antimalarial therapy for decades. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the parasite, which is crucial for DNA synthesis and cell division.

A significant advancement in this area is the development of P218, a highly selective inhibitor of Plasmodium falciparum DHFR (PfDHFR). nih.govnih.gov P218 is a close analogue of pyrimethamine, featuring a 6-ethyl substituent on the pyrimidine ring. nih.gov This compound was specifically designed to overcome pyrimethamine resistance, which is often conferred by mutations in the dhfr gene of the parasite. nih.gov P218 has demonstrated potent in vitro activity against pyrimethamine-resistant strains of P. falciparum and has shown excellent chemoprotective efficacy in preclinical models. nih.gov

The structure-activity relationship studies of pyrimethamine analogues have highlighted the importance of the substituent at the 6-position of the pyrimidine ring for binding affinity to both wild-type and mutant DHFR enzymes. nih.gov Specifically, smaller alkyl groups, such as an ethyl group, at this position have been found to be favorable for binding to the mutant enzyme. nih.gov This underscores the critical role of the 6-ethyl group in the design of next-generation antimalarials that can combat drug resistance.

| Compound | Target Enzyme | Key Research Finding |

| P218 | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | Potent inhibitor of both wild-type and pyrimethamine-resistant strains of P. falciparum. nih.govnih.gov |

| Pyrimethamine Analogues | Dihydrofolate Reductase (DHFR) | A small 6-substituent (ethyl) showed more favorable binding to the mutant enzyme than longer 6-alkyl substituents. nih.gov |

Antiviral Efficacy and Viral Process Interference (e.g., Chikungunya virus)

Currently, there is no publicly available scientific literature detailing the specific antiviral efficacy of this compound against the Chikungunya virus or its mechanism of interference with viral processes. Research on pyrimidine derivatives has identified some compounds with anti-Chikungunya virus properties, but these are structurally distinct from this compound. Therefore, any antiviral activity of this compound remains uninvestigated and unconfirmed.

Antitubercular Agent Development

As of the latest available data, there are no published studies on the development or evaluation of this compound as an antitubercular agent. The scientific literature contains research on other pyrimidine-containing molecules, such as 6-dialkylaminopyrimidine carboxamides, which have been investigated for their potential against Mycobacterium tuberculosis. However, these findings cannot be extrapolated to this compound due to structural differences.

Antiproliferative Activity and Related Biological Targets

Role of Pyrimidine Scaffolds in Cell Growth Inhibition

The pyrimidine nucleus is a foundational structure in medicinal chemistry and is integral to the composition of human DNA and RNA. nih.gov This has made the pyrimidine scaffold a "privileged scaffold" in the development of anticancer agents. nih.gov Pyrimidine derivatives have garnered significant attention for their potent antiproliferative properties across a variety of cancer cell lines. nih.govmdpi.com

The significance of the pyrimidine framework is underscored by its presence in established anticancer drugs like 5-fluorouracil. nih.gov Many recently developed small molecule inhibitors targeting key regulators of the cell cycle, such as Aurora kinases and Polo-like kinases, also feature pyrimidine-based structures. mdpi.comnih.gov Specifically, 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine scaffolds are common in new entities entering clinical trials for cancer treatment. mdpi.comnih.gov These structures are adept at forming hydrogen bonds with amino acid residues in the hinge region of protein kinases, a common mechanism for inhibiting their activity and, consequently, cell proliferation. mdpi.com

The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the development of compounds with improved efficacy and specificity for various biological targets involved in cancer progression. nih.gov

Specific Molecular Targets in Cancer Research Contexts

There is currently no specific information available in the scientific literature regarding the molecular targets of this compound in the context of cancer research. While numerous pyrimidine derivatives have been investigated as inhibitors of various protein kinases and other targets involved in cell proliferation, the specific interactions and inhibitory profile of this compound have not been reported. nih.govmdpi.comnih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity and selectivity of pyrimidine-based compounds can be significantly modulated by the nature and position of various substituents. For the 6-ethylpyrimidin-4-amine scaffold, modifications at the ethyl group, the pyrimidine (B1678525) ring, and the amino group can be explored to tune its pharmacological profile.

Research on a series of 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H4 receptor antagonists has provided valuable insights into the role of the alkyl substituent at the 6-position of the pyrimidine ring. nih.gov Although this series contains an additional amino group at the 2-position compared to this compound, the findings regarding the C6-alkyl group are of considerable relevance. These studies have demonstrated that variations in the length, branching, and polarity of the C6-alkyl chain can have a profound impact on the potency and selectivity of the compounds. nih.gov

For instance, systematic modifications of the alkyl chain at the 6-position can influence the interaction of the molecule with the target protein. A shorter or longer alkyl chain than an ethyl group may lead to either a loss or gain of potency, depending on the topology of the binding pocket. The introduction of functional groups, such as hydroxyl or amino groups, on the ethyl side chain could also be a strategy to introduce new interactions with the target, potentially increasing potency and selectivity.

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on biological activity, based on general principles of medicinal chemistry.

| Modification | Rationale | Potential Impact on Activity |

| Varying the length of the C6-alkyl chain (e.g., methyl, propyl, butyl) | To probe the size of the hydrophobic pocket in the target's binding site. | Could either increase or decrease potency depending on the optimal fit. |

| Introducing branching on the C6-ethyl group (e.g., isopropyl) | To increase steric hindrance and potentially enhance selectivity. | May improve selectivity for the target enzyme over related proteins. |

| Adding a polar group (e.g., -OH, -NH2) to the C6-ethyl chain | To form new hydrogen bonds with the target. | Could significantly increase binding affinity and potency. |

| Substitution on the pyrimidine ring (e.g., at C2 or C5) | To modulate electronic properties and explore additional binding interactions. | Could alter the compound's pharmacokinetic properties and target affinity. |

| N-alkylation or N-arylation of the C4-amino group | To explore the space around the amino group and introduce new interactions. | May lead to changes in potency, selectivity, and metabolic stability. |

Chemoinformatic Approaches in SAR Elucidation (e.g., ChEMBL Database Analysis)

A typical chemoinformatic workflow to analyze the SAR of pyrimidine-based compounds would involve:

Data Mining: Extracting all pyrimidine-containing compounds from the ChEMBL database with reported activity against a specific biological target.

Structural Clustering: Grouping the extracted compounds based on their structural similarity to identify key scaffolds and substituent patterns.

SAR Analysis: Identifying relationships between structural features (e.g., the presence of a 6-alkyl group) and biological activity. This can be done by analyzing activity cliffs, which are pairs of structurally similar compounds with a large difference in potency.

Model Building: Developing quantitative structure-activity relationship (QSAR) models to predict the activity of new, untested pyrimidine derivatives.

By applying such chemoinformatic approaches to the broader class of 6-substituted-4-aminopyrimidines, it would be possible to build predictive models that could guide the design of novel this compound derivatives with desired biological activities.

Rational Design Strategies for Pyrimidine-Based Bioactive Molecules

Rational drug design aims to develop new therapeutic agents based on a known biological target. nih.govresearchgate.net For the this compound scaffold, several rational design strategies can be employed, particularly in the context of developing kinase inhibitors, a class of drugs where the pyrimidine core is frequently utilized. acs.orgrsc.org

One common strategy is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the target protein. If the crystal structure of a target protein is available, molecular docking studies can be performed to predict how this compound and its derivatives might bind. This information can then be used to design modifications that improve the binding affinity and selectivity. For example, the ethyl group at the 6-position could be oriented towards a hydrophobic pocket in the kinase ATP-binding site, and modifications to this group could be designed to optimize this interaction.

Another approach is ligand-based drug design (LBDD) , which is used when the structure of the target is unknown. LBDD relies on the knowledge of other molecules that bind to the target. By comparing the structures of known active and inactive pyrimidine-based ligands, a pharmacophore model can be developed. This model defines the essential structural features required for activity, which can then be used to design new this compound derivatives that fit the model.

The following table summarizes some rational design strategies that could be applied to the this compound scaffold.

| Design Strategy | Description | Application to this compound |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to guide the design of new ligands. acs.org | Docking this compound into the active site of a target kinase to predict binding modes and design modifications to the ethyl group or other positions to enhance binding. |

| Ligand-Based Drug Design (LBDD) | Uses the structures of known active and inactive compounds to develop a pharmacophore model. | Developing a pharmacophore model from known pyrimidine-based inhibitors and designing novel this compound derivatives that match the model's features. |

| Fragment-Based Drug Design (FBDD) | Involves screening small chemical fragments and then growing or linking them to create a more potent lead compound. | The this compound core could be considered a fragment that is subsequently elaborated to improve its activity. |

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical and chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. cambridgemedchemconsulting.comprinceton.edunih.gov For this compound, bioisosteric replacements could be considered for the ethyl group, the amino group, and even the pyrimidine ring itself.

Bioisosteres for the Ethyl Group: The ethyl group at the 6-position is a small, hydrophobic substituent. Depending on the target, it may be beneficial to replace it with other groups that have similar properties.

Bioisosteres for the Amino Group: The amino group at the 4-position is a key hydrogen bond donor and acceptor. Its replacement with other groups can have a significant impact on the molecule's interaction with its target.

Bioisosteres for the Pyrimidine Ring: In some cases, the entire pyrimidine ring can be replaced with other heterocyclic scaffolds to explore new chemical space and potentially improve drug-like properties. cambridgemedchemconsulting.com

The table below provides some examples of potential bioisosteric replacements for different parts of the this compound molecule.

| Original Group | Bioisosteric Replacement | Rationale | Potential Effect on Activity |

| Ethyl (-CH2CH3) | Cyclopropyl | Introduces conformational rigidity. | May improve binding affinity by reducing the entropic penalty of binding. |

| Ethyl (-CH2CH3) | Trifluoromethyl (-CF3) | Increases metabolic stability and alters electronic properties. | Could enhance potency and improve pharmacokinetic profile. |

| Amino (-NH2) | Hydroxyl (-OH) | Changes hydrogen bonding properties from donor/acceptor to primarily acceptor. | May alter binding mode and selectivity. |

| Amino (-NH2) | Methylamino (-NHCH3) | Increases lipophilicity and may introduce new steric interactions. | Could improve cell permeability and potency. |

| Pyrimidine Ring | Pyridine (B92270) Ring | Removes one of the ring nitrogens, altering the hydrogen bonding capacity and electronic distribution. | May lead to a change in target selectivity. |

| Pyrimidine Ring | Triazine Ring | Adds an additional nitrogen to the ring, further modifying its electronic properties. | Could be used to fine-tune the pKa of the molecule and its interactions with the target. |

Analytical and Characterization Methodologies in Research

Chromatographic Purification Techniques for Pyrimidine (B1678525) Derivatives (e.g., Column Chromatography)

The isolation and purification of pyrimidine derivatives from reaction mixtures are critical steps to ensure the quality and reliability of subsequent analyses and biological testing. Chromatographic techniques are the cornerstone of this process, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

Column Chromatography: This is a widely used and versatile method for the purification of pyrimidine derivatives. nih.gov In this technique, a solid adsorbent, often silica (B1680970) gel, is packed into a column, and the crude product is loaded onto the top. nih.gov A solvent or a mixture of solvents (the eluent) is then passed through the column. Compounds separate based on their affinity for the stationary phase versus the mobile phase. For instance, in the synthesis of certain pyrimidine intermediates, column chromatography on silica gel is an effective method to purify the desired product from unreacted starting materials and byproducts. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive method used primarily for monitoring the progress of reactions and for identifying the components in a mixture. sci-hub.se It has proven effective for the separation of nucleic acid precursors and their metabolites. sci-hub.se The technique involves spotting the sample on a plate coated with a thin layer of adsorbent material, such as cellulose, and developing the plate in a sealed chamber with a suitable solvent system. sci-hub.se

High-Performance Liquid Chromatography (HPLC): For higher resolution and more precise quantification, HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to faster and more efficient separations. HPLC has been successfully used for the analysis of purine (B94841) and pyrimidine compounds associated with the freshness and taste of marine products. researchgate.net Ion-pairing ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) offers a highly sensitive method for the comprehensive quantitative analysis of pyrimidines in biological samples, such as in the human malaria parasite. nih.gov Hydrophilic Interaction Chromatography (HILIC) is another valuable HPLC technique for separating polar compounds like pyrimidine bases and nucleosides. nih.gov

| Technique | Stationary Phase Example | Primary Application | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel | Preparative purification of synthesized compounds | nih.gov |

| Thin-Layer Chromatography (TLC) | Cellulose | Reaction monitoring and rapid purity assessment | sci-hub.se |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Quantitative analysis and high-resolution separation | researchgate.net |

| Hydrophilic Interaction Chromatography (HILIC) | Amide-80 | Separation of highly polar pyrimidines and nucleosides | nih.gov |

Spectroscopic Identification and Quantification Methods

Once a pyrimidine derivative is purified, spectroscopic techniques are employed to confirm its identity, elucidate its structure, and quantify its concentration.

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.netiosrjournals.org Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate molecular ions [M+H]⁺, confirming the molecular mass of the synthesized pyrimidine derivatives. nih.govmdpi.com The fragmentation patterns observed in the mass spectrum can help to deduce the structure of the molecule. iosrjournals.org Coupling liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful technique that combines separation and identification. creative-biostructure.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. vandanapublications.com The pyrimidine ring itself has characteristic vibrational modes, and substituents on the ring, such as amino (-NH₂) and ethyl (-CH₂CH₃) groups, will exhibit their own distinct absorption bands. nih.govvandanapublications.com For instance, pyrimidine derivatives often show characteristic bands for C=N, C=O, and N-H bonds in their IR spectra. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is used for the quantitative analysis of compounds that absorb ultraviolet or visible light. nih.gov A rapid and sensitive UV-Vis spectroscopic method was developed for the estimation of a pyrimidine derivative, where the compound was monitored at a specific wavelength (e.g., 275 nm). nih.gov This method can be validated for linearity, accuracy, and precision, making it suitable for routine analysis in bulk dosage forms. nih.gov

| Method | Information Obtained | Typical Application |

|---|---|---|